N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H17BrF3NO3 |

|---|---|

Molecular Weight |

336.15 g/mol |

IUPAC Name |

N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-3,3,3-trifluoro-N-methylpropanamide |

InChI |

InChI=1S/C10H17BrF3NO3/c1-15(9(16)8-10(12,13)14)3-5-18-7-6-17-4-2-11/h2-8H2,1H3 |

InChI Key |

IFJWNKDDGDBITI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOCCOCCBr)C(=O)CC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

What is N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br?

An In-Depth Technical Guide to Bifunctional Linkers: The Case of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structure, function, and application of this compound, a representative bifunctional linker utilized in advanced biomedical research and drug development. While this specific molecule may represent a custom-synthesized tool rather than a commercially cataloged product, its architecture is archetypal of linkers used in sophisticated applications such as Proteolysis-Targeting Chimeras (PROTACs) and targeted bioconjugation. This document will deconstruct its components, elucidate its chemical reactivity, and provide field-proven insights into its practical application.

Part 1: Deconstructing the Molecular Architecture and Rationale

The molecule this compound is a precisely designed chemical entity with three key functional domains. Understanding the role of each component is critical to appreciating its utility.

The Trifluoroethylamide Cap: A Stability and Interaction Modulator

The N-Ethyl-3,3,3-trifluoro-N-methylpropanamide group serves as a terminal "cap." The presence of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance the metabolic stability of a molecule. This group can also modulate binding affinity to a target protein through specific hydrophobic and electronic interactions. The amide bond provides a rigid and stable connection point.

The PEG2 Linker: A Solubilizing Spacer

The PEG2 moiety refers to a di-ethylene glycol linker. Polyethylene glycol (PEG) linkers are widely employed in drug development for several key reasons:

-

Enhanced Solubility : They improve the aqueous solubility of hydrophobic molecules, which is often a challenge for complex drug candidates.

-

Pharmacokinetic Modulation : PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.

-

Biocompatibility : PEGs are generally non-toxic and have low immunogenicity.

-

Spatial Optimization : The linker provides physical separation between the two ends of the bifunctional molecule, which is often crucial for allowing each end to simultaneously bind its respective target without steric hindrance.

The Bromo (Br) Terminus: The Reactive Handle for Conjugation

The terminal bromine atom (-Br) is the reactive functional group of the molecule. As an alkyl bromide, it is an electrophile that is susceptible to nucleophilic attack. This makes it an ideal "handle" for covalently attaching the linker to a target molecule, most commonly to a nucleophilic residue on a protein, such as a cysteine thiol or a lysine amine. The reactivity of the C-Br bond is central to its function in bioconjugation.

Part 2: Primary Applications in Drug Development and Research

Based on its structure, this compound is primarily suited for two cutting-edge applications in biomedical research.

Targeted Protein Degradation: The PROTAC Linker

The most prominent application for a molecule with this architecture is as a linker in the construction of a PROTAC. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, as its length and composition determine the spatial orientation of the POI and E3 ligase, which in turn dictates the efficiency of ubiquitination and subsequent degradation.

Diagram: The PROTAC Mechanism

Caption: The PROTAC induces proximity between a target protein and an E3 ligase, leading to ubiquitination and degradation.

In this context, the bromo-terminated linker would be reacted with a molecule that binds to an E3 ligase (e.g., derivatives of thalidomide or VHL ligands), while the other end would be attached to a ligand for the POI.

Bioconjugation and Chemical Probes

This linker can also be used to attach the trifluoroethylamide-PEG moiety to a protein of interest, for example, to study its properties or to create an antibody-drug conjugate (ADC) on a smaller scale. The reactive bromide allows for site-specific modification of proteins, particularly at cysteine residues, which are relatively rare and can often be introduced at specific sites through genetic engineering.

Part 3: Experimental Protocols and Methodologies

The following section provides a generalized, yet detailed, protocol for the conjugation of the bromo-terminated linker to a cysteine-containing protein. This protocol is a self-validating system, with built-in quality control steps.

Protocol: Cysteine-Specific Protein Alkylation

Objective: To covalently attach the N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2- moiety to a protein via a cysteine residue.

Materials:

-

Cysteine-containing protein of interest (in a suitable buffer, e.g., PBS, pH 7.2-7.5)

-

This compound (dissolved in a compatible organic solvent like DMSO)

-

Reducing agent (e.g., TCEP)

-

Desalting column or dialysis equipment

-

Mass spectrometer (e.g., ESI-TOF) for analysis

Workflow:

Diagram: Bioconjugation Workflow

Caption: A typical workflow for the alkylation of a protein with a bromo-terminated linker.

Step-by-Step Procedure:

-

Protein Preparation and Reduction:

-

Start with the protein of interest at a known concentration (e.g., 1-5 mg/mL) in a suitable buffer.

-

To ensure the target cysteine is in its reduced, nucleophilic state, add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 30 minutes at room temperature. Causality: Disulfide bonds between cysteine residues will prevent the reaction. TCEP is used as it does not contain a thiol and thus will not compete in the subsequent alkylation step.

-

-

Linker Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the linker solution to the reduced protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The optimal time may need to be determined empirically.

-

-

Quenching (Optional):

-

To stop the reaction, a small molecule thiol such as L-cysteine or beta-mercaptoethanol can be added to react with any remaining unreacted linker.

-

-

Purification:

-

Remove the excess, unreacted linker and other small molecules by running the reaction mixture through a desalting column (e.g., a PD-10 column) or by dialysis against a suitable buffer.

-

-

Analysis and Validation:

-

The success of the conjugation must be confirmed. The primary method for this is mass spectrometry. An ESI-TOF mass spectrometer can accurately measure the mass of the protein before and after the reaction.

-

A successful conjugation will result in a mass increase corresponding to the molecular weight of the added linker moiety (N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-).

-

Part 4: Data Presentation and Interpretation

Quantitative data from the validation step should be clearly presented.

| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Conclusion |

| Unconjugated Protein | 25,000 | 25,001.5 | N/A | Starting Material |

| Conjugated Protein | 25,354* | 25,355.8 | +354.3 | Successful Conjugation |

*Note: The expected mass of the linker moiety is hypothetical and would need to be calculated from its exact chemical formula.

The mass shift is the most critical piece of data. A clean peak at the expected new mass is a strong indicator of a successful and specific conjugation. The absence of the original protein peak indicates a high reaction efficiency.

Part 5: Trustworthiness and Self-Validation

The described protocol is a self-validating system. The mass spectrometry analysis provides a definitive and quantitative readout of the reaction's outcome. If the observed mass shift does not match the expected mass shift, it immediately indicates a problem with the reaction (e.g., failure, multiple conjugations, or modification of the wrong residue), prompting further investigation. This direct empirical validation is the cornerstone of trustworthy scientific methodology in this field.

References

-

The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

An In-Depth Technical Guide to N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br is a heterobifunctional linker molecule meticulously engineered for applications in modern drug discovery and chemical biology, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive analysis of its physical and chemical properties, stability, and reactivity. We will delve into the strategic inclusion of its three key chemical motifs: a stable trifluoroacetamide cap, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a reactive bromoethyl terminus. Furthermore, this document furnishes a detailed, field-proven protocol for its application in bioconjugation, offering researchers a practical framework for its effective utilization.

Introduction: A Molecule Designed for Purpose

The rational design of bifunctional molecules such as PROTACs and antibody-drug conjugates (ADCs) hinges on the thoughtful selection of a chemical linker that bridges the two active moieties.[4][5] The linker is not merely a passive spacer but an active contributor to the overall efficacy, solubility, and pharmacokinetic profile of the conjugate.[6][7] this compound has emerged as a valuable tool in this context, offering a unique combination of stability, hydrophilicity, and controlled reactivity.

This guide will dissect the molecule's architecture to provide a granular understanding of how its constituent parts contribute to its overall function. We will explore the chemical rationale behind its design and equip researchers with the knowledge to confidently incorporate this linker into their experimental workflows.

Molecular Structure and Physicochemical Properties

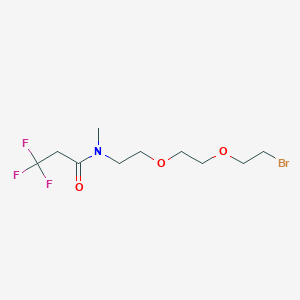

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C10H17BrF3NO3 | [8] |

| Molecular Weight | 336.15 g/mol | [8] |

| Appearance | Predicted: Colorless to pale yellow oil or solid | N/A |

| Boiling Point | Predicted: >200 °C (decomposes) | N/A |

| Melting Point | Predicted: <25 °C | N/A |

| Solubility | Predicted: Soluble in a wide range of organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate). The PEG2 linker imparts a degree of aqueous solubility.[6][9] | N/A |

| Storage | Store at -20°C as a powder.[10] | [10] |

Chemical Reactivity and Stability: A Tale of Three Moieties

The utility of this compound stems from the distinct chemical properties of its three functional regions. A thorough understanding of their individual reactivity and stability is paramount for its successful application.

Caption: Functional domains of this compound.

The Trifluoroacetamide Head: A Cap of Stability

The N-Ethyl-3,3,3-trifluoro-N-methylpropanamide moiety serves as a highly stable "capping" group. Trifluoroacetamides are known for their resistance to cleavage under a wide range of conditions.[11]

-

Acidic and Basic Stability : While amide bonds can be hydrolyzed under harsh acidic or basic conditions, the electron-withdrawing nature of the trifluoromethyl group significantly stabilizes the adjacent amide bond, making it resistant to cleavage under typical synthetic and biological conditions.[12][13] This stability is crucial for maintaining the integrity of the linker during multi-step syntheses and within the cellular environment.

-

Enzymatic Resistance : The trifluoroacetamide group is not a substrate for common proteases, further enhancing its stability in biological systems.

The PEG2 Linker: Conferring Favorable Physicochemical Properties

The di-ethylene glycol (PEG2) spacer is a cornerstone of modern linker design in drug discovery.[4][9] Its inclusion in this molecule offers several key advantages:

-

Enhanced Solubility : The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, significantly improving the aqueous solubility of the molecule and its subsequent conjugates.[6] This is particularly beneficial for large, often hydrophobic PROTAC molecules.

-

Conformational Flexibility : The PEG chain is highly flexible, allowing the two ends of the linker to adopt a wide range of spatial orientations.[9] This "conformational sampling" is critical for achieving the optimal geometry for ternary complex formation in PROTACs.[6]

-

Biocompatibility : PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it ideal for in vivo applications.[9]

The Bromoethyl Tail: The Reactive Handle for Bioconjugation

The terminal bromoethyl group is the molecule's "business end," designed for covalent attachment to a target molecule.

-

Reactivity Profile : As a primary alkyl bromide, it is susceptible to nucleophilic substitution, primarily through an SN2 mechanism.[2][14] This provides a reliable and predictable mode of conjugation.

-

Nucleophile Specificity : It reacts readily with soft nucleophiles, with a particularly high affinity for thiols (from cysteine residues in proteins) to form stable thioether linkages.[14] It can also react with amines (from lysine residues or N-termini), although typically under more forcing conditions or with appropriate base catalysis.

Experimental Protocol: Application in Thiol-Specific Bioconjugation

The following protocol provides a detailed methodology for the conjugation of this compound to a thiol-containing biomolecule, such as a cysteine-containing peptide or protein. This protocol is based on established principles of SN2 reactions involving alkyl bromides and thiols.[2][14]

Caption: Workflow for thiol-specific bioconjugation.

Materials:

-

Thiol-containing biomolecule (e.g., peptide, protein)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4, or similar aqueous buffer

-

Dithiothreitol (DTT) or β-mercaptoethanol for quenching

-

LC-MS system for reaction monitoring

-

Purification system (SEC or RP-HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the thiol-containing biomolecule in the aqueous buffer to a final concentration of 1-5 mg/mL.

-

Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

-

-

Conjugation Reaction:

-

To the biomolecule solution, add the linker stock solution to achieve a 5-20 fold molar excess of the linker over the biomolecule. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v).

-

Incubate the reaction mixture at room temperature (20-25 °C) for 2-16 hours with gentle agitation. The optimal reaction time should be determined empirically.

-

-

Reaction Monitoring:

-

At various time points (e.g., 1, 2, 4, 8, and 16 hours), withdraw a small aliquot of the reaction mixture and analyze it by LC-MS to monitor the formation of the desired conjugate and the consumption of the starting materials.

-

-

Quenching the Reaction:

-

Once the desired level of conjugation is achieved, quench the reaction by adding a 5-10 fold molar excess of a small molecule thiol (e.g., DTT or β-mercaptoethanol) relative to the initial amount of the linker. This will react with any remaining unreacted linker.

-

-

Purification of the Conjugate:

-

Purify the resulting conjugate from the reaction mixture using an appropriate chromatographic technique. For proteins, size-exclusion chromatography (SEC) is often suitable to separate the larger conjugate from the smaller excess linker and quenching agent. For peptides, reverse-phase HPLC (RP-HPLC) may be more appropriate.

-

Causality Behind Experimental Choices:

-

pH of the Buffer : The reaction is performed at a slightly basic pH (7.0-8.0) to ensure that a significant portion of the cysteine thiol groups are in the more nucleophilic thiolate form (-S⁻), which accelerates the SN2 reaction.

-

Use of an Organic Co-solvent : DMSO is used to dissolve the linker and ensure its miscibility with the aqueous buffer.

-

Molar Excess of Linker : A molar excess of the linker is used to drive the reaction to completion and maximize the yield of the conjugate.

-

Quenching Step : This is a critical step to prevent non-specific reactions of the remaining linker with other nucleophiles during purification and storage.

Characterization of the Conjugate

The successful conjugation should be confirmed by analytical techniques such as:

-

Mass Spectrometry (MS) : To confirm the expected mass increase of the biomolecule corresponding to the addition of the linker.

-

SDS-PAGE (for proteins) : To visualize the increase in molecular weight of the protein after conjugation.

-

HPLC : To assess the purity of the final conjugate.

Conclusion

This compound is a well-designed and versatile heterobifunctional linker that offers a compelling combination of stability, hydrophilicity, and specific reactivity. Its trifluoroacetamide cap ensures the integrity of the linker during synthesis and in biological environments, while the PEG2 spacer provides favorable physicochemical properties. The terminal bromoethyl group allows for efficient and predictable conjugation to thiol-containing biomolecules. This technical guide provides researchers with the foundational knowledge and a practical framework to effectively utilize this valuable tool in the development of next-generation therapeutics and chemical biology probes.

References

-

Safe Data Sheet - DC Chemicals. (n.d.). DC Chemicals. Retrieved from [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

-

Dalabehera, N. R., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25965–25974. Retrieved from [Link]

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). The Journal of Organic Chemistry, 79(10), 4443–4452. Retrieved from [Link]

-

Reactivity of Halogenoalkanes (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

-

This compound. (n.d.). DC Chemicals. Retrieved from [Link]

-

Trifluoroacetamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. studymind.co.uk [studymind.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. precisepeg.com [precisepeg.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 8. purepeg.com [purepeg.com]

- 9. chempep.com [chempep.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoroacetamides [organic-chemistry.org]

- 12. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of a key bifunctional molecule, N-ethyl-3,3,3-trifluoro-N-(2-(2-(2-bromoethoxy)ethoxy)ethyl)propanamide. This compound incorporates a trifluoromethylated amide moiety and a reactive bromo-PEGylated linker, making it a valuable building block in drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[1][2] The synthesis is presented as a robust two-step process: an initial nucleophilic acyl substitution to form a hydroxylated amide intermediate, followed by a Williamson ether synthesis to append the bromo-PEG2 linker. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines necessary safety precautions and characterization techniques, tailored for researchers in organic chemistry and drug development.

Introduction: Strategic Importance and Synthetic Overview

The convergence of fluorination chemistry and PEGylation technology has become a cornerstone of modern medicinal chemistry. The incorporation of trifluoromethyl groups can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Concurrently, polyethylene glycol (PEG) linkers are widely employed to improve solubility, modulate pharmacokinetics, and provide a versatile scaffold for constructing complex molecules like antibody-drug conjugates (ADCs) and PROTACs.[2][3]

The target molecule of this guide, systematically named N-ethyl-N-(2-(2-(2-bromoethoxy)ethoxy)ethyl)-3,3,3-trifluoropropanamide , is a heterobifunctional linker that embodies these principles. It features a stable, fluorinated amide "warhead" and a reactive primary alkyl bromide handle, separated by a defined, hydrophilic PEG2 spacer.

This guide outlines a logical and efficient two-step synthetic strategy, designed for high yield and purity.

Synthetic Strategy Overview:

-

Step 1: Amide Precursor Synthesis. Formation of N-ethyl-N-(2-hydroxyethyl)-3,3,3-trifluoropropanamide via the reaction of N-ethylethanolamine with a highly reactive 3,3,3-trifluoropropanoic acid derivative.

-

Step 2: PEGylation via Williamson Ether Synthesis. Attachment of the bromo-PEG2 moiety by reacting the hydroxylated amide precursor with an excess of 1-bromo-2-(2-bromoethoxy)ethane.

This approach ensures the selective formation of the desired product by leveraging well-established, high-yielding chemical transformations.

B. Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add N-ethylethanolamine (1.0 eq.).

-

Solvent & Base: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq.) dropwise while stirring.

-

Acyl Chloride Addition: Dissolve 3,3,3-trifluoropropanoyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution to the stirring amine solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure hydroxylated amide intermediate as a colorless oil or white solid.

C. Reagent Data Table

| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Mass/Volume |

| N-Ethylethanolamine | 89.14 | 1.0 | 10.0 | 0.89 g |

| 3,3,3-Trifluoropropanoyl Chloride | 146.49 | 1.1 | 11.0 | 1.61 g |

| Triethylamine (TEA) | 101.19 | 1.2 | 12.0 | 1.68 mL |

| Dichloromethane (DCM) | - | - | - | ~40 mL |

(Quantities are based on a 10 mmol scale and should be adjusted as needed.)

PART 2: PEGylation via Williamson Ether Synthesis

Synthesis of the Final Product

A. Principle & Rationale

This step utilizes the Williamson ether synthesis, a classic Sₙ2 reaction for forming ether bonds. [4][5]The hydroxyl group of the amide precursor is first deprotonated with a strong, non-nucleophilic base, typically sodium hydride (NaH), to form a potent alkoxide nucleophile. This alkoxide then attacks the primary carbon of 1-bromo-2-(2-bromoethoxy)ethane (Bromo-PEG2-bromide), displacing the bromide leaving group. [4][6]To favor the desired mono-alkylation product and minimize the formation of a dimerized side-product, a significant excess of the bromo-PEG2-bromide reagent is used. The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the sodium hydride and the alkoxide intermediate.

Sources

A Technical Guide to the Mechanism of Action of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br: A Covalent Chemical Probe

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the hypothesized mechanism of action for the novel chemical entity, N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br. As direct literature on this specific compound is unavailable, this document deduces its function from the well-established roles of its constituent chemical moieties. We posit that this molecule functions as a targeted covalent probe.[1] The guide will deconstruct its molecular architecture, propose a covalent mechanism of action involving nucleophilic substitution, and provide detailed, field-proven experimental workflows for the empirical validation of its biological targets and functional consequences. This document is intended for researchers, scientists, and drug development professionals engaged in chemical biology, proteomics, and covalent drug discovery.

Introduction to Covalent Probes in Chemical Biology

Covalent inhibitors and probes are small molecules that form a stable, covalent bond with their biological targets, most often proteins.[2] This mechanism offers distinct advantages, including high potency, prolonged duration of action, and the ability to target proteins that have proven challenging for traditional, non-covalent inhibitors.[1][3] Historically, major drugs like penicillin and aspirin were discovered to be covalent drugs serendipitously.[2] In modern drug discovery, the rational design of targeted covalent inhibitors has become a powerful strategy.[1] These molecules typically consist of a "guidance system" that confers selectivity for a specific protein and a reactive electrophilic "warhead" that forms a bond with a nucleophilic amino acid residue on the target protein.[2] Understanding the proteome-wide selectivity of these probes is critical, as off-target modifications can lead to toxicity.[4] Methodologies such as Activity-Based Protein Profiling (ABPP) have been developed to identify the cellular targets of such covalent probes in their native biological context.[5][6]

Molecular Architecture and Functional Analysis

The structure of this compound suggests a modular design, typical of modern chemical probes, where each component serves a distinct purpose.[6]

dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

} enddot Caption: Molecular architecture of the covalent probe.

2.1. The N-Ethyl-3,3,3-trifluoro-N-methylpropanamide Core The core structure serves as the "guidance system". The trifluoroacetamide group is a key feature; the electron-withdrawing nature of the trifluoromethyl (CF3) group can influence the molecule's metabolic stability and binding interactions.[7] Fluorine is often introduced in medicinal chemistry to improve metabolic stability by blocking sites prone to oxidation.[8] The N-ethyl and N-methyl substitutions create a tertiary amide, which can impact the molecule's conformation and polarity.[9][10] These features collectively determine the non-covalent interactions that position the probe within a protein's binding pocket.[3]

2.2. The PEG2 Linker Polyethylene glycol (PEG) linkers are widely used in bioconjugation to serve as flexible spacers.[11] A PEG2 linker offers several advantages:

-

Enhanced Solubility : PEG is highly soluble in aqueous environments, which can improve the overall solubility and pharmacokinetic properties of the attached molecule.[12][13]

-

Flexibility : The linker provides rotational freedom, allowing the reactive group to achieve the optimal orientation for reaction with a target nucleophile.[11]

-

Biocompatibility : PEG linkers are generally non-toxic and have low immunogenicity.[14]

2.3. The Bromo (Br) Reactive Group The terminal bromine atom on an alkyl chain functions as the electrophilic "warhead". Bromoacetamides and other alkyl halides are classic thiol-reactive probes used for covalent labeling of proteins.[15][16][17] The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This functionality strongly implies that the molecule is designed to covalently modify nucleophilic amino acid residues.[15]

Hypothesized Mechanism of Action: Covalent Target Engagement

The mechanism of action is a two-step process common to targeted covalent inhibitors.[3][18]

-

Reversible Binding : The probe first binds non-covalently to a target protein. The affinity and specificity of this initial binding are determined by the trifluoroacetamide core.

-

Irreversible Covalent Bonding : Following initial binding, the electrophilic bromo-PEG tail is positioned in proximity to a nucleophilic amino acid residue (e.g., Cysteine, Histidine, Lysine) within the protein's active or allosteric site. The nucleophile then attacks the carbon atom bearing the bromine, resulting in a stable, covalent thioether (for cysteine) or similar bond via an S_N2 reaction.

dot graph "Covalent_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} enddot Caption: The two-step mechanism of covalent modification.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism, a series of robust, self-validating experiments are required. The overarching strategy is to identify the protein targets, map the precise site of covalent modification, and confirm the functional consequences of this modification.

4.1. Protocol: Cell-Based Target Identification via Chemoproteomics

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic method to identify the cellular targets of covalent probes.[5][19] A competitive profiling approach is often used.[20]

Experimental Workflow:

-

Cell Culture and Treatment :

-

Culture relevant human cells (e.g., a cancer cell line) to ~80% confluency.

-

Treat one set of cells with a vehicle control (e.g., DMSO).

-

Treat a second set of cells with varying concentrations of this compound for a defined period (e.g., 1 hour).

-

-

Broad-Spectrum Probe Labeling :

-

Lyse the cells from both treatment groups.

-

Treat the lysates with a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne). This probe will label all accessible cysteine residues that were not already blocked by the test compound.

-

-

Click Chemistry and Enrichment :

-

Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.[4]

-

Enrich the biotinylated proteins using streptavidin-coated beads.

-

-

Mass Spectrometry Analysis :

-

Data Analysis :

-

Identify and quantify the peptides from both the control and treated samples.

-

Proteins that show a dose-dependent decrease in labeling by the broad-spectrum probe are identified as potential targets of the test compound.[20]

-

dot graph "ABPP_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} enddot Caption: Competitive ABPP workflow for target identification.

4.2. Protocol: Direct Identification of Modification Site

To confirm direct engagement and identify the specific amino acid residue modified, a direct "pull-down" approach can be used if the probe is modified with a reporter handle.[4] Alternatively, without a handle, high-resolution mass spectrometry can identify the modified peptide directly from a purified protein or complex mixture.[23][24]

-

Incubation : Incubate the purified target protein (identified from ABPP) with the covalent probe.

-

Digestion : Denature, reduce, alkylate (with a standard reagent like iodoacetamide to cap unmodified cysteines), and digest the protein into peptides using trypsin.

-

LC-MS/MS Analysis : Analyze the peptide mixture via LC-MS/MS.

-

Data Search : Use specialized software to search the MS/MS data for peptides whose mass has increased by the exact mass of the covalent probe fragment (C11H19F3NO3, minus the bromine leaving group). The MS/MS fragmentation pattern will pinpoint the exact amino acid that was modified.[25]

Data Interpretation and Expected Results

5.1. Quantitative Proteomics Data

The results from the competitive ABPP experiment would be summarized in a table, highlighting the proteins with significantly reduced labeling in the presence of the probe.

| Protein ID | Gene Name | Peptide Sequence | Fold Change (Probe/Vehicle) | p-value |

| P04035 | KRT1 | CAEQEQEIKK | 0.15 | <0.001 |

| Q06830 | PRDX1 | LVQCLAPNILSQL | 0.21 | <0.001 |

| P62258 | PPIA | FHRVICNFIL | 0.89 | 0.45 |

| Table represents hypothetical data. C indicates the cysteine labeled by the broad-spectrum probe. |

5.2. Mass Spectrometry Validation Data

Direct MS analysis of the modified protein would yield a spectrum confirming the covalent adduct. For example, if the target peptide was "LVQC*LAPNILSQL" and the probe fragment has a mass of 254.13 Da, the search would identify a peptide with a mass equal to (mass of LVQCLAPNILSQL + 254.13 Da). The fragmentation (MS/MS) spectrum would confirm the modification is on the cysteine residue.

Conclusion

This compound is rationally designed as a targeted covalent probe. Its mechanism of action is predicated on an initial, selective non-covalent binding event driven by its trifluoroacetamide core, followed by an irreversible covalent reaction with a proximal nucleophilic amino acid, mediated by its bromo-alkyl reactive group. The outlined chemoproteomic and mass spectrometric workflows provide a comprehensive and robust strategy for definitively identifying its biological targets and validating this mechanism. This approach not only elucidates the function of this specific molecule but also serves as a general template for the characterization of novel covalent probes in drug discovery and chemical biology.

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]

-

Wikipedia. (n.d.). Targeted covalent inhibitors. Available at: [Link]

-

Vinogradova, D. S., & Cravatt, B. F. (2020). Chemoproteomic methods for covalent drug discovery. Biochemical Society Transactions. Available at: [Link]

-

Mann, M., & Jensen, O. N. (2003). The characterization of protein post-translational modifications by mass spectrometry. Nature Biotechnology. Available at: [Link]

-

Zhao, Z., & Bourne, P. E. (2018). Recent advances in the development of covalent inhibitors. Frontiers in Molecular Biosciences. Available at: [Link]

-

Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. Available at: [Link]

-

Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. Available at: [Link]

-

Wegner, A., et al. (2020). A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. Chemical Science. Available at: [Link]

-

ChemPro Innovations. (n.d.). Chemoproteomic Analysis of Covalent Drug Target. Available at: [Link]

-

Visscher, M., et al. (2022). Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology. Available at: [Link]

-

CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Available at: [Link]

-

American Chemical Society. (n.d.). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

-

ProQuest. (n.d.). Studies of protein covalent modifications using mass spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Available at: [Link]

-

ACS Chemical Biology. (n.d.). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Available at: [Link]

-

Creative Biolabs. (n.d.). What are PEG Linkers?. Available at: [Link]

-

Salisbury, C. M., & Cravatt, B. F. (2008). Optimization of Activity-Based Probes for Proteomic Profiling of Histone Deacetylase Complexes. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Activity-based proteomics. Available at: [Link]

-

MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Available at: [Link]

-

Fang, Z., et al. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry. Available at: [Link]

-

ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Available at: [Link]

-

Angene. (n.d.). The Critical Role of Trifluoroacetamide in Chemical Manufacturing. Available at: [Link]

-

Kales, S. C., et al. (2010). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews. Available at: [Link]

-

bioRxiv. (2025). BromoCatch: a self-labelling tag platform for protein analysis and live cell imaging. Available at: [Link]

-

NIST. (n.d.). N-Ethyl-N-methylpropanamide. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). N-ethyl-N-methyl-3-(methyldisulfanyl)propanamide. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3,3,3-trifluoro-2-hydroxypropanoate. Available at: [Link]

Sources

- 1. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-Ethyl-N-methylpropanamide [webbook.nist.gov]

- 10. 98278-03-6(n-ethyl-n-methylpropanamide) | Kuujia.com [kuujia.com]

- 11. chempep.com [chempep.com]

- 12. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 13. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 14. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 15. precisepeg.com [precisepeg.com]

- 16. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chempro-innovations.com [chempro-innovations.com]

- 21. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]

- 24. benchchem.com [benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br: Properties and Molecular Weight Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the precise characterization of all components within a PROTAC® (Proteolysis Targeting Chimera) is paramount. N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br is a crucial bifunctional linker, designed to conjugate a target protein ligand to an E3 ubiquitin ligase ligand. Its distinct chemical structure, featuring a trifluoroacetamide moiety and a flexible polyethylene glycol (PEG) spacer terminating in a reactive bromine group, imparts specific solubility and reactivity characteristics essential for the synthesis of effective PROTAC molecules. This guide provides an in-depth analysis of this linker, with a primary focus on the precise determination of its molecular weight—a fundamental parameter for all downstream quantitative applications.

Molecular Structure and Composition

The systematic name for this compound is N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}-3,3,3-trifluoro-N-methylpropanamide. Its structure combines a fluorinated amide cap, a hydrophilic diethylene glycol (PEG2) linker, and a terminal alkyl bromide. This design is intentional: the fluorinated group can enhance metabolic stability and cell permeability, the PEG linker provides optimal spacing and solubility for the ternary complex formation, and the bromide serves as a versatile reactive handle for nucleophilic substitution, enabling covalent linkage to a ligand.

A precise understanding of the molecular composition is the foundation for accurate molecular weight calculation. The molecular formula for this compound has been confirmed by suppliers to be C₁₀H₁₇BrF₃NO₃ [1][2][3].

Caption: 2D representation of this compound.

Determination of Molecular Weight

The molecular weight (MW) is a critical parameter for accurate concentration calculations, reaction stoichiometry, and analytical characterization (e.g., mass spectrometry). The MW is the sum of the atomic weights of all atoms in the molecule's empirical formula.

Protocol: Calculation of Molecular Weight

This protocol outlines the self-validating system for determining the molecular weight from the chemical formula, grounded in the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Step 1: Deconstruct the Molecular Formula Identify each element and the number of atoms present in the molecular formula: C₁₀H₁₇BrF₃NO₃.

-

Carbon (C): 10 atoms

-

Hydrogen (H): 17 atoms

-

Bromine (Br): 1 atom

-

Fluorine (F): 3 atoms

-

Nitrogen (N): 1 atom

-

Oxygen (O): 3 atoms

Step 2: Assign Standard Atomic Weights Utilize the standard atomic weights for each element. These values are weighted averages of the naturally occurring isotopes of each element.

Step 3: Calculate the Total Mass for Each Element Multiply the number of atoms of each element by its standard atomic weight.

-

Carbon: 10 atoms * 12.011 amu/atom = 120.110 amu

-

Hydrogen: 17 atoms * 1.008 amu/atom = 17.136 amu

-

Bromine: 1 atom * 79.904 amu/atom = 79.904 amu

-

Fluorine: 3 atoms * 18.998 amu/atom = 56.994 amu

-

Nitrogen: 1 atom * 14.007 amu/atom = 14.007 amu

-

Oxygen: 3 atoms * 15.999 amu/atom = 47.997 amu

Step 4: Sum the Elemental Masses Add the total masses of all elements to determine the molecular weight of the compound.

-

Molecular Weight = 120.110 + 17.136 + 79.904 + 56.994 + 14.007 + 47.997 = 336.148 amu

The calculated molecular weight is approximately 336.15 g/mol . This value is consistent with the molecular weight provided by chemical suppliers[1][2][3].

Data Summary Table

| Element | Symbol | Atom Count | Standard Atomic Weight (amu) | Total Mass Contribution (amu) |

| Carbon | C | 10 | 12.011[7] | 120.110 |

| Hydrogen | H | 17 | 1.008[10] | 17.136 |

| Bromine | Br | 1 | 79.904[14][16] | 79.904 |

| Fluorine | F | 3 | 18.998[20][21] | 56.994 |

| Nitrogen | N | 1 | 14.007[25][26] | 14.007 |

| Oxygen | O | 3 | 15.999[29] | 47.997 |

| Total | 336.148 |

Experimental Workflow: Logical Validation

The integrity of any research involving this linker relies on the accurate preparation of stock solutions and subsequent dilutions. The following workflow illustrates the logical dependency on the correctly calculated molecular weight.

Caption: Workflow demonstrating the critical role of molecular weight in experimental accuracy.

Conclusion

The molecular weight of this compound is a fundamental constant derived directly from its molecular formula, C₁₀H₁₇BrF₃NO₃. Through systematic calculation based on IUPAC standard atomic weights, its value is confirmed to be 336.15 g/mol . This technical guide underscores the causality between understanding a molecule's basic composition and the integrity of complex downstream applications. For researchers in drug discovery and chemical biology, the precise use of this value is non-negotiable for ensuring the reproducibility and accuracy of experimental results.

References

- Oxygen Atom Weight Definition - AP Chemistry Key Term. Fiveable.

- Bromine. Wikipedia.

- Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights.

- Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights.

- How heavy is one atom of carbon? Quora.

- Carbon (C) molar mass. Mol-Instincts.

- What is the atomic mass of hydrogen? Quora.

- Fluorine. IUPAC Commission on Isotopic Abundances and Atomic Weights.

- What Is The Atomic Weight Of Nitrogen? YouTube.

- Oxygen. nglos324.

- Atomic Weights and Isotopic Compositions for Bromine. Physical Measurement Laboratory.

- Atomic Weights and Isotopic Compositions for Fluorine. Physical Measurement Laboratory.

- Atomic Weights and Isotopic Compositions for Nitrogen. Physical Measurement Laboratory.

- This compound. AKSci.

- Nitrogen. Wikipedia.

- Oxygen. Wikipedia.

- Hydrogen. Wikipedia.

- Atomic Weight of Bromine. IUPAC Commission on Isotopic Abundances and Atomic Weights.

- Nitrogen - Element information, properties and uses. RSC Periodic Table.

- Bromine. BYJU'S.

- How many grams does a hydrogen atom weigh? askIITians.

- Chemical Properties of Fluorine. BYJU'S.

- Carbon. BYJU'S.

- Atomic/Molar mass. Westfield State University.

- Bromine - Element information, properties and uses. RSC Periodic Table.

- Fluorine - Element information, properties and uses. RSC Periodic Table.

- What Is The Atomic Weight Of Oxygen? YouTube.

- What Is The Atomic Weight Of Hydrogen? YouTube.

- What Is The Atomic Weight Of Carbon? YouTube.

- Atomic Weights and Isotopic Compositions for Oxygen. Physical Measurement Laboratory.

- Atomic Data for Fluorine (F). Physical Measurement Laboratory.

- N-Ethyl-3, 3, 3-trifluoro-N-methylpropanamide-PEG2-Br. Xcess Biosciences.

- COA of this compound. DC Chemicals.

Sources

- 1. This compound AKSci 3717EU [aksci.com]

- 2. xcessbio.com [xcessbio.com]

- 3. This compound|COA [dcchemicals.com]

- 4. quora.com [quora.com]

- 5. webqc.org [webqc.org]

- 6. byjus.com [byjus.com]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. How many grams does a hydrogen atom weigh? - askIITians [askiitians.com]

- 12. Bromine - Wikipedia [en.wikipedia.org]

- 13. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 14. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. byjus.com [byjus.com]

- 16. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 19. byjus.com [byjus.com]

- 20. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 21. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 22. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 23. youtube.com [youtube.com]

- 24. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 25. Nitrogen - Wikipedia [en.wikipedia.org]

- 26. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 27. fiveable.me [fiveable.me]

- 28. princeton.edu [princeton.edu]

- 29. Oxygen - Wikipedia [en.wikipedia.org]

- 30. youtube.com [youtube.com]

- 31. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide to N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A critical component of a PROTAC is the linker, which connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2] The nature of this linker is paramount, influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[2][4] This guide provides a comprehensive technical overview of a specific polyethylene glycol (PEG)-based linker, N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br, a valuable tool in the synthesis of PROTAC molecules. While a specific CAS number for this compound is not publicly available, its structural components and functional groups provide a clear roadmap for its synthesis and application.

Core Concepts: The Role of the Linker in PROTAC Function

A PROTAC's mechanism of action relies on its ability to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of the stability and geometry of this ternary complex.[2][4]

An optimal linker will:

-

Enable Favorable Ternary Complex Formation: A linker that is too short may cause steric hindrance, while one that is too long might lead to a non-productive complex.[5]

-

Enhance Solubility and Cell Permeability: PEG linkers, in particular, are known for their hydrophilicity, which can improve the overall solubility and bioavailability of the PROTAC molecule.[1][4][]

-

Provide Synthetic Versatility: The linker must possess reactive handles that allow for the straightforward conjugation of the target-binding and E3 ligase-recruiting moieties.

Physicochemical Properties and Structure

While specific experimental data for this compound is limited, its properties can be inferred from its constituent parts.

| Property | Value/Description | Source |

| Molecular Formula | C10H17BrF3NO3 | Inferred from structure |

| Molecular Weight | 336.15 g/mol | Inferred from structure |

| Appearance | Likely a solid or oil at room temperature. | General chemical knowledge |

| Solubility | Expected to have good solubility in organic solvents like DMF and DCM. The PEG component may impart some aqueous solubility. | General chemical knowledge |

| Key Structural Features | A trifluoroacetamide group, a short PEG chain (n=2), and a terminal bromide. | Inferred from name |

Synthesis and Application in PROTAC Construction

The terminal bromide of this compound serves as a versatile electrophile for conjugation to a nucleophilic group on either the target protein ligand or the E3 ligase ligand. A general workflow for its use in PROTAC synthesis is outlined below.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Generalized Protocol for PROTAC Synthesis

This protocol describes a general method for synthesizing a PROTAC by coupling a protein of interest (POI) ligand containing a phenolic hydroxyl group with an E3 ligase ligand containing a primary amine, using this compound as the linker.[7][8]

Step 1: Synthesis of the POI-Linker Intermediate

-

To a solution of the POI ligand (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to deprotonate the phenolic hydroxyl group.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 60°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as Dichloromethane (DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC Molecule

This step assumes the other end of the linker now needs to be functionalized for coupling. For this specific linker, the trifluoroacetamide is generally stable. A more typical bifunctional linker would have a second reactive handle.

A more common approach involves a bifunctional linker with two distinct reactive ends, allowing for sequential conjugation. For instance, a bromo-PEG-alcohol linker would be used. The bromine would react as in Step 1. The terminal alcohol would then be activated (e.g., by conversion to a mesylate) and subsequently reacted with an amine on the E3 ligase ligand.[7]

Alternative and more versatile approaches often employ "click chemistry" for the final coupling step, which offers high efficiency and specificity. [9][][11][12]

Characterization of PROTAC Molecules

Once synthesized, the final PROTAC molecule must be thoroughly characterized to confirm its identity, purity, and biological activity.

| Characterization Technique | Purpose |

| LC-MS | To confirm the molecular weight of the final product and assess its purity. |

| NMR (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure of the PROTAC molecule. |

| Western Blotting | To quantify the degradation of the target protein in cells treated with the PROTAC.[4] |

| Co-Immunoprecipitation (Co-IP) | To demonstrate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] |

| Cell Viability Assays | To assess the cytotoxic effects of the PROTAC on cells.[5] |

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.

Conclusion

This compound represents a valuable building block in the rapidly evolving field of targeted protein degradation. Its PEG component offers favorable physicochemical properties, while the terminal bromide provides a reliable handle for conjugation. Understanding the principles of PROTAC design, including the critical role of the linker, is essential for the successful development of these promising new therapeutics. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug development professionals working to harness the power of PROTACs.

References

-

The Role of PEG Linkers in Advancing PROTAC Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). PMC. Available at: [Link]

-

Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. (2025). Nature Protocols. Available at: [Link]

-

Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. (2017). IRIS Unime. Available at: [Link]

-

Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. (2025). DeepDyve. Available at: [Link]

-

Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2025). ResearchGate. Available at: [Link]

-

PROTACs revolutionize small molecule drugs. (2024). CAS. Available at: [Link]

-

Proteolysis targeting chimera. (n.d.). Wikipedia. Available at: [Link]

-

Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (n.d.). Semantic Scholar. Available at: [Link]

-

General strategy using "click chemistry" for PROTAC synthesis. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br

Abstract

The solubility of linker molecules is a critical determinant in the successful development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the solubility characteristics of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br, a bifunctional linker leveraging a trifluorinated amide and a short polyethylene glycol (PEG) chain. While specific experimental solubility data for this novel linker is not publicly available, this document synthesizes established principles of medicinal chemistry and PEGylation to provide a robust framework for its evaluation and application. We will delve into the structural components influencing its solubility, present a detailed, field-proven protocol for its empirical determination, and discuss the implications of its physicochemical properties in the broader context of drug discovery.

Introduction: The Pivotal Role of Linker Solubility in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, inducing targeted protein degradation rather than mere inhibition. These heterobifunctional molecules are comprised of three key components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is far from a passive spacer; its length, rigidity, and physicochemical properties, particularly solubility, are paramount to the overall efficacy of the PROTAC.[1] Poor aqueous solubility of a PROTAC can lead to diminished bioavailability, challenges in formulation, and potentially misleading results in cellular assays.[][3]

The molecule at the heart of this guide, this compound, is designed as a versatile building block for PROTAC synthesis.[4][5] Its structure thoughtfully combines elements to modulate solubility and reactivity. This guide will dissect these components to provide a predictive understanding of its behavior in various solvent systems.

Structural Dissection and Predicted Solubility Profile

The solubility of this compound is a composite of the contributions from its distinct chemical moieties. A thorough analysis of its structure allows for an educated prediction of its solubility profile.

-

The Trifluoroamide Moiety (N-Ethyl-3,3,3-trifluoro-N-methylpropanamide): The presence of the trifluoromethyl group (-CF3) significantly influences the molecule's electronic properties and lipophilicity. While often considered lipophilic, the high electronegativity of fluorine atoms can reduce the basicity of nearby atoms, potentially impacting hydrogen bonding capabilities. This portion of the molecule likely contributes to its solubility in organic solvents.

-

The PEG2 Linker (-PEG2-): The inclusion of a di-ethylene glycol (PEG2) spacer is a deliberate strategy to enhance aqueous solubility.[6] Polyethylene glycol is a hydrophilic polymer known to improve the solubility and pharmacokinetic properties of conjugated molecules through its ability to form hydrogen bonds with water.[7][8][9] This flexible chain imparts a degree of hydrophilicity to the entire construct, counterbalancing the more lipophilic regions.[10][11] The hydrophilic PEG spacer is a key feature that increases solubility in aqueous media.[12][13][14][15][16]

-

The Bromo Terminus (-Br): The terminal bromine atom serves as a reactive handle for conjugation, typically via nucleophilic substitution. While not a primary driver of solubility, its presence contributes to the overall molecular weight and polarity.

Overall Prediction: It is anticipated that this compound will exhibit a balanced solubility profile. It is expected to be readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, owing to its amide and fluorinated components. Crucially, the PEG2 spacer is predicted to confer sufficient aqueous solubility for its effective use in biological assays, although this must be empirically verified.

A Self-Validating Protocol for Determining Thermodynamic Solubility

The "gold standard" for assessing the intrinsic solubility of a compound is the shake-flask method, which determines thermodynamic solubility.[17] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the quantification method is accurate and reproducible.

Rationale Behind Experimental Choices

-

Solvent Selection: We will assess solubility in a panel of solvents relevant to drug discovery:

-

Phosphate-Buffered Saline (PBS, pH 7.4): This mimics physiological conditions and is the most relevant aqueous buffer for predicting behavior in biological systems.

-

Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions of small molecules.[17]

-

Ethanol (EtOH): A less polar organic solvent that can be used in co-solvent formulations.

-

-

Equilibration Time: A 24-hour incubation period is chosen to ensure that the solution reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.[17]

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradants.

Detailed Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount (e.g., 2-5 mg) of solid this compound to a glass vial. b. Add a precise volume (e.g., 500 µL) of the chosen solvent (PBS pH 7.4, DMSO, or EtOH) to the vial. c. Securely cap the vial.

-

Equilibration: a. Place the vial on an orbital shaker in a temperature-controlled incubator set to 25°C. b. Shake the mixture at a moderate speed for 24 hours to ensure equilibrium is reached.[17]

-

Phase Separation: a. After incubation, centrifuge the vial at 10,000 x g for 15 minutes to pellet the excess, undissolved solid. b. Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Quantification: a. Standard Curve Preparation: Prepare a series of standard solutions of the compound in the analysis solvent (e.g., 50:50 acetonitrile:water) at known concentrations (e.g., from 0.1 µg/mL to 100 µg/mL). b. Sample Preparation: Dilute the collected supernatant with the analysis solvent to a concentration that is expected to fall within the linear range of the standard curve. c. HPLC Analysis: Analyze the prepared standards and the diluted sample by a validated HPLC method with UV detection at an appropriate wavelength. d. Calculation: Determine the concentration of the compound in the supernatant by interpolating from the standard curve. This concentration represents the thermodynamic solubility.[17]

Data Presentation and Interpretation

The empirically determined solubility data should be summarized in a clear and concise table for comparative analysis.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] |

| DMSO | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

Interpreting the Results:

-

High DMSO Solubility: Confirms the compound's suitability for creating high-concentration stock solutions for in vitro screening.

-

Aqueous (PBS) Solubility: This is the most critical parameter for biological relevance. A higher aqueous solubility is generally desirable for avoiding compound precipitation in cell-based assays and for improving the chances of successful in vivo formulation.

-

Ethanol Solubility: Provides information on its behavior in co-solvent systems, which can be relevant for certain formulations.

Implications for Drug Development

The solubility profile of this compound has direct and significant consequences for its application in drug development:

-

Assay Integrity: Sufficient aqueous solubility is crucial to prevent compound precipitation in cellular assays, which can lead to inaccurate potency measurements and false-positive or negative results.

-

Formulation Development: For a PROTAC to be a viable therapeutic, it must be formulated for administration. The intrinsic solubility of the linker will heavily influence the choice of excipients and delivery vehicles.[1]

-

Pharmacokinetics: While the entire PROTAC's properties will dictate its pharmacokinetic profile, the linker's solubility is a foundational element. Improved solubility can lead to better absorption and distribution.[18]

Conclusion

This compound is a rationally designed PROTAC linker that incorporates a hydrophilic PEG2 spacer to enhance aqueous solubility. While its precise solubility in various pharmaceutically relevant solvents must be determined empirically, the principles of physical organic chemistry provide a strong basis for predicting its favorable behavior. The detailed, self-validating protocol provided in this guide offers a robust methodology for obtaining this critical data. By understanding and quantifying the solubility of such linker building blocks, researchers and drug development professionals can make more informed decisions in the design and optimization of next-generation targeted protein degraders, ultimately accelerating the path to novel therapeutics.

References

- BenchChem. (2025). The Role of PEGylation in Improving Drug Solubility: A Technical Guide. BenchChem.

- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.

- BenchChem. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. BenchChem.

- Wikipedia. (2023).

- Zhang, X., Wang, H., Ma, Z., & Wu, B. (2014). Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1691-1702.

- BroadPharm. (n.d.). Bromo-PEG2-CH2CO2tBu, 1807518-63-3. BroadPharm.

- MedKoo Biosciences. (n.d.). Bromo-PEG2-CH2CO2tBu | CAS# 1807518-63-3. MedKoo Biosciences.

- BroadPharm. (n.d.). Bromo-PEG2-acid, 1807503-92-9. BroadPharm.

- BroadPharm. (n.d.). Bromo-PEG2-bromide, 31255-10-4. BroadPharm.

- Creative Biolabs. (n.d.). Bromo-PEG2-bromide (CAT#: ADC-L-822).

- BenchChem. (2025). Technical Support Center: Enhancing PROTAC® Solubility with Piperidine-Containing Linkers. BenchChem.

- BOC Sciences. (n.d.). PROTAC Solubility and Stability Testing. BOC Sciences.

- Montanari, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6489–6504.

- Montanari, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines.

- WuXi AppTec. (2023). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. WuXi AppTec.

- AK Scientific, Inc. (n.d.). This compound. AK Scientific, Inc.

- TargetMol. (n.d.). This compound. TargetMol.

- DC Chemicals. (n.d.). COA of this compound. DC Chemicals.

- ChemPep Inc. (n.d.). Overview of PEG Linkers. ChemPep Inc.

- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- Biopharma PEG. (2022).

Sources

- 1. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br_TargetMol [targetmol.com]

- 5. This compound|COA [dcchemicals.com]

- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PEGylation - Wikipedia [en.wikipedia.org]

- 10. chempep.com [chempep.com]

- 11. precisepeg.com [precisepeg.com]

- 12. Bromo-PEG2-CH2CO2tBu, 1807518-63-3 | BroadPharm [broadpharm.com]

- 13. medkoo.com [medkoo.com]

- 14. Bromo-PEG2-acid, 1807503-92-9 | BroadPharm [broadpharm.com]

- 15. Bromo-PEG2-bromide, 31255-10-4 | BroadPharm [broadpharm.com]

- 16. Bromo-PEG2-bromide - Creative Biolabs [creative-biolabs.com]

- 17. benchchem.com [benchchem.com]

- 18. Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br experimental protocol

An in-depth analysis of the chemical name "N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br" reveals that it is not a commercially available, off-the-shelf reagent. Instead, it represents a highly specific, custom-synthesized chemical entity. Its nomenclature indicates a bifunctional linker, a critical component in the construction of Proteolysis Targeting Chimeras (PROTACs).

This guide, therefore, is structured not as a protocol for the synthesis of this molecule, but as a comprehensive application note on how to use such a linker in the development of a PROTAC. We will dissect the molecule's constituent parts to understand its reactivity and then provide detailed, field-tested protocols for its conjugation and subsequent biological evaluation.

Deconstruction of the Linker: A Rationale for its Design

The linker can be broken down into three key functional domains:

-

The Electrophilic Handle (PEG2-Br): The bromo-terminated di-ethylene glycol (PEG2-Br) moiety serves as the primary reactive site for the initial conjugation step. The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This end is typically used for conjugation to a ligand for an E3 ubiquitin ligase, many of which are designed with a nucleophilic hydroxyl group (e.g., derivatives of thalidomide, such as pomalidomide or lenalidomide, which bind to the Cereblon (CRBN) E3 ligase). The PEG2 spacer provides a specific length and hydrophilicity, which is a critical parameter in optimizing the geometry of the final PROTAC for efficient ternary complex formation.

-

The Stable Core (N-Ethyl-3,3,3-trifluoro-N-methylpropanamide): This central part of the molecule is a tertiary amide, which is generally stable and non-reactive under typical physiological and synthetic conditions. The trifluoro group is a notable feature; its strong electron-withdrawing nature can influence the molecule's conformation and metabolic stability. It may also serve as a useful spectroscopic probe for ¹⁹F NMR analysis during synthesis and quality control.

-

The Latent Functional Group (Implicit): For this linker to be bifunctional, there must be a second point of attachment. The provided name does not explicitly state a reactive group on the trifluoropropanamide portion. In a real-world synthetic context, this part of the molecule would have been synthesized from a precursor containing a protected functional group, such as a carboxylic acid, which would be deprotected after the first conjugation step to allow for reaction with the target protein ligand. For the purpose of this guide, we will assume the existence of a carboxylic acid on the trifluoropropanamide core that can be activated for a subsequent amide coupling reaction.

Experimental Workflow: From Linker to Functional PROTAC

The overall strategy involves a two-step conjugation process followed by rigorous biological validation.

Caption: Overall workflow for PROTAC synthesis and validation.

Part 1: Synthesis of the PROTAC Molecule

This section provides detailed protocols for the two-step conjugation process. All steps should be performed in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1.1: Step 1 - Conjugation to E3 Ligase Ligand (Williamson Ether Synthesis)

This protocol describes the reaction of the linker's bromo-PEG moiety with a hydroxyl group on a Cereblon E3 ligase ligand, such as 4-hydroxy-pomalidomide.

Materials:

-

This compound (Linker)

-

4-Hydroxy-Pomalidomide (E3 Ligase Ligand)

-

Potassium carbonate (K₂CO₃), anhydrous

-